molecular formula C7H4ClN3O3 B6350264 5-Chloro-6-nitro-1,3-benzoxazol-2-amine CAS No. 1326810-85-8

5-Chloro-6-nitro-1,3-benzoxazol-2-amine

Cat. No.: B6350264
CAS No.: 1326810-85-8
M. Wt: 213.58 g/mol
InChI Key: AOHRVJXLCRFILU-UHFFFAOYSA-N
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Description

5-Chloro-6-nitro-1,3-benzoxazol-2-amine is a heterocyclic compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of a benzoxazole ring substituted with chlorine and nitro groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-nitro-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with appropriate chlorinating and nitrating agents. One common method includes the chlorination of 2-aminophenol followed by nitration under controlled conditions. The reaction is usually carried out in the presence of solvents like acetonitrile and catalysts such as titanium dioxide-zirconium dioxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-nitro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines and thiols can replace the chlorine atom in the presence of bases like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

5-Chloro-6-nitro-1,3-benzoxazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug discovery and development due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1,3-benzoxazol-2-amine
  • 6-Chloro-1,3-benzoxazol-2(3H)-one
  • 5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Uniqueness

5-Chloro-6-nitro-1,3-benzoxazol-2-amine is unique due to the presence of both chlorine and nitro groups on the benzoxazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This dual substitution pattern enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

5-chloro-6-nitro-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O3/c8-3-1-4-6(14-7(9)10-4)2-5(3)11(12)13/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHRVJXLCRFILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)[N+](=O)[O-])OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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